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Compound of Interest

Compound Name: 2-Aminopentan-1-ol

Cat. No.: B096186 Get Quote

Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as invaluable

building blocks and control elements in the construction of complex, stereochemically defined

molecules.[1][2] Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl

group on a chiral scaffold, allows them to be employed as versatile ligands for metal catalysts

or as covalently bound chiral auxiliaries.[3] (R)-(-)-2-Aminopentan-1-ol, a member of this

important class, offers a specific stereochemical configuration derived from the non-

proteinogenic amino acid D-norvaline. Its structural simplicity, combined with its defined

chirality, makes it a molecule of significant interest for researchers seeking to induce

asymmetry in chemical transformations.

This guide, intended for professionals in chemical research and drug development, provides a

comprehensive overview of (R)-(-)-2-Aminopentan-1-ol, from its fundamental properties to its

synthesis and practical application. We will delve into the mechanistic principles that underpin

its use and provide robust, field-tested protocols that serve as a validated starting point for

laboratory work.

Core Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical properties is a prerequisite for

its effective use in synthesis and analysis. All experimental designs, from reaction setup to

purification and characterization, are predicated on this foundational data. The key identifiers

and properties for (R)-(-)-2-Aminopentan-1-ol are summarized below for rapid reference.
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Property Value Source(s)

CAS Number 80696-30-6 [4]

Molecular Formula C₅H₁₃NO [5]

Molecular Weight 103.16 g/mol [4][6]

Synonyms
(R)-Norvalinol, (R)-(-)-2-Amino-

1-pentanol
[7]

Appearance
White to off-white crystalline

solid
[8]

Melting Point 44-48 °C [4]

Linear Formula CH₃(CH₂)₂CH(NH₂)CH₂OH [4]

SMILES CCCCO [5]

InChI Key
ULAXUFGARZZKTK-

RXMQYKEDSA-N
[5]

Enantioselective Synthesis: From Chiral Pool to
Target Molecule
The most direct and reliable method for producing enantiomerically pure amino alcohols is

through the chemical reduction of the corresponding α-amino acid, a strategy known as "chiral

pool" synthesis.[1][9] This approach leverages the high optical purity of naturally available

amino acids to generate the desired chiral alcohol without the need for complex resolution or

asymmetric catalysis steps. For (R)-(-)-2-Aminopentan-1-ol, the logical and cost-effective

precursor is D-norvaline.

The core of this transformation is the reduction of the carboxylic acid moiety. Borane

complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are

exceptionally well-suited for this purpose. They exhibit high chemoselectivity for carboxylic

acids over other functional groups and are known to proceed with minimal risk of racemization

at the adjacent stereocenter, thus preserving the enantiomeric integrity of the starting material.
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Visualizing the Synthetic Pathway

D-Norvaline
((R)-2-Aminopentanoic acid)

Borane-Amine Complex
(Transient Intermediate)

1. BH₃·THF, Anhydrous THF
2. Reflux

(R)-(-)-2-Aminopentan-1-ol

Aqueous Workup
(e.g., HCl then NaOH)

Click to download full resolution via product page

Caption: Synthetic route from D-Norvaline to (R)-(-)-2-Aminopentan-1-ol.

Detailed Laboratory Protocol: Reduction of D-Norvaline
This protocol provides a self-validating system for the synthesis of (R)-(-)-2-Aminopentan-1-ol.
The causality for each step is explained to ensure both reproducibility and a fundamental

understanding of the process.

Objective: To synthesize (R)-(-)-2-Aminopentan-1-ol from D-norvaline with high yield and

retention of stereochemical purity.

Materials:

D-Norvaline (>99% ee)

Borane-tetrahydrofuran complex (1.0 M solution in THF)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric Acid (2 M aqueous solution)
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Sodium Hydroxide (10 M aqueous solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl Acetate

Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, ice bath.

Methodology:

System Preparation (Inert Atmosphere): Assemble a dry 250 mL three-neck round-bottom

flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and

a dropping funnel. Causality: Borane reagents are sensitive to moisture and oxygen. An inert

atmosphere is critical to prevent decomposition of the reducing agent and ensure reaction

efficiency.

Reagent Addition: Suspend D-norvaline (5.86 g, 50 mmol) in 50 mL of anhydrous THF in the

flask. Cool the resulting slurry to 0 °C using an ice bath.

Controlled Reduction: Add 1.0 M BH₃·THF solution (150 mL, 150 mmol, 3.0 equivalents)

dropwise via the addition funnel over a period of 60 minutes. Maintain the internal

temperature below 5 °C. Causality: A stoichiometric excess of the reducing agent is

necessary to ensure complete reduction of both the carboxylic acid and the transient borane-

amine complex. The slow, cooled addition manages the exothermic reaction and prevents

potential side reactions.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 66

°C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the

starting material is consumed. Causality: Heating to reflux provides the necessary activation

energy to drive the reduction to completion.

Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the

reaction by the slow, dropwise addition of 2 M HCl (50 mL) to decompose any excess

borane. Causality: This step is highly exothermic due to the reaction of residual borane with

water and acid. Slow, cooled addition is a critical safety measure.
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pH Adjustment and Extraction: Make the aqueous solution strongly basic (pH > 12) by the

slow addition of 10 M NaOH. This deprotonates the ammonium salt to the free amine.

Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality: The product is soluble in

organic solvents only in its free amine form. A high pH ensures complete deprotonation for

efficient extraction.

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product. The product can be further

purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Application in Asymmetric Synthesis: A Chiral
Auxiliary Workflow
One of the most powerful applications of (R)-(-)-2-Aminopentan-1-ol is its use as a chiral

auxiliary.[10] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate

to direct a subsequent chemical reaction to occur with high diastereoselectivity.[5][10] The

auxiliary is then cleaved and recovered, having imparted its chirality to the substrate.

The efficacy of an amino alcohol auxiliary stems from its ability to form a rigid, chelated

intermediate, often an oxazolidinone. This rigid structure creates a sterically defined

environment, forcing incoming reagents to approach from the less hindered face, thereby

controlling the formation of the new stereocenter.

Workflow for Asymmetric Alkylation
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Phase 1: Auxiliary Attachment

Phase 2: Diastereoselective Reaction

Phase 3: Auxiliary Cleavage

(R)-(-)-2-Aminopentan-1-ol

Chiral Oxazolidinone Intermediate

Prochiral Carboxylic Acid
Derivative (e.g., Acyl Chloride)

Deprotonation
(e.g., LDA, -78 °C)

Rigid Lithium Enolate

Alkylation
(R-X)

Alkylated Oxazolidinone
(High Diastereomeric Excess)

Hydrolysis
(e.g., LiOH, H₂O₂)

Enantiomerically Enriched
Carboxylic Acid Recovered Auxiliary
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Caption: General workflow for using an amino alcohol as a chiral auxiliary.
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Exemplary Protocol: Diastereoselective Alkylation of a
Propionyl Imide
This protocol outlines the use of (R)-(-)-2-Aminopentan-1-ol as a chiral auxiliary for the

synthesis of an enantiomerically enriched carboxylic acid derivative.

Objective: To control the stereochemical outcome of an enolate alkylation reaction using a

recoverable chiral auxiliary derived from (R)-(-)-2-Aminopentan-1-ol.

Part 1: Formation of the Chiral Oxazolidinone

React (R)-(-)-2-Aminopentan-1-ol with phosgene or a phosgene equivalent (e.g.,

triphosgene) in the presence of a base to form the corresponding cyclic carbamate

(oxazolidinone).

Acylate the nitrogen of the oxazolidinone with propionyl chloride in the presence of a base

like triethylamine to form the N-propionyl imide substrate. Purify by column chromatography.

Part 2: Asymmetric Alkylation

System Preparation: Dissolve the N-propionyl imide substrate in anhydrous THF in a flame-

dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath.

Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide

(LDA) dropwise. Stir for 30-60 minutes at -78 °C. Causality: LDA is required to quantitatively

deprotonate the α-carbon. The low temperature is essential to maintain the kinetic stability of

the resulting Z-enolate, which is key for high stereoselectivity.

Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution. Allow the

reaction to proceed at -78 °C for several hours. Causality: The propyl group on the pentanol

auxiliary sterically blocks one face of the planar enolate. The electrophile is therefore

directed to the opposite, less hindered face, resulting in a highly diastereoselective

alkylation.

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract

the product with an organic solvent, dry, and concentrate. The diastereomeric excess (d.e.)

can be determined at this stage using ¹H NMR or chiral HPLC.
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Part 3: Auxiliary Cleavage

Dissolve the alkylated product in a THF/water mixture.

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir at 0 °C to room

temperature. Causality: This specific reagent combination (lithium hydroperoxide) is highly

effective for cleaving oxazolidinone auxiliaries under mild conditions that do not risk

racemization of the newly formed stereocenter.

Workup the reaction to separate the desired chiral carboxylic acid from the now-recovered

(R)-(-)-2-Aminopentan-1-ol auxiliary, which can be purified and reused.

Safety and Handling
As with all amine-containing compounds, (R)-(-)-2-Aminopentan-1-ol should be handled with

appropriate personal protective equipment (PPE). It is classified as an irritant to the skin, eyes,

and respiratory system.[7]

Engineering Controls: Handle in a well-ventilated fume hood.

Personal Protective Equipment: Wear safety glasses with side shields, nitrile gloves, and a

lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

By adhering to these guidelines and understanding the chemical principles outlined in this

guide, researchers can effectively and safely leverage the synthetic potential of (R)-(-)-2-
Aminopentan-1-ol in their advanced research and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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